Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C15H12N2O3S and a molecular weight of 300.33 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyanoacetyl group, which is known for its reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free methods and the use of catalysts may also be employed to improve the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets and pathways. The cyanoacetyl group can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The thiophene ring system may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
Phenylthiophene derivatives: Compounds with similar thiophene structures but different substituents, used in organic synthesis and materials science.
Uniqueness
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate is unique due to its combination of a cyanoacetyl group and a phenyl-substituted thiophene ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-15(19)13-11(10-5-3-2-4-6-10)9-21-14(13)17-12(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHPMGZUQRNJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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